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Introduction
Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI)

under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).

[1][2] Its therapeutic rationale is centered on the potentiation of residual sympathetic tone by

blocking the norepinephrine transporter (NET), thereby increasing synaptic norepinephrine

levels.[1][3] This document provides a detailed technical guide on the quantitative assessment

of ampreloxetine's effect on NET occupancy, drawing from key preclinical and clinical studies.

Core Mechanism of Action
Ampreloxetine functions by selectively binding to the norepinephrine transporter, inhibiting the

reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This

action leads to an increased concentration and prolonged effect of norepinephrine in the

synapse, enhancing noradrenergic signaling.[3] In conditions like nOH, where there is impaired

release of norepinephrine, ampreloxetine's ability to amplify the effect of remaining

norepinephrine can help to improve vascular tone and mitigate blood pressure drops upon

standing.[3][4]
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Figure 1: Mechanism of Action of Ampreloxetine at the Noradrenergic Synapse.

Quantitative Analysis of NET Occupancy
The relationship between ampreloxetine plasma concentration and brain NET occupancy has

been quantified in humans using positron emission tomography (PET).

In Vitro Binding Affinity
Preclinical studies have established the binding affinity of ampreloxetine for human and rat

norepinephrine and serotonin transporters.
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Transporter Species Ki (nM)

NET Human 0.8

SERT Human 8.0

NET Rat 1.2

SERT Rat 12.0

Table 1: In Vitro Binding

Affinities (Ki) of Ampreloxetine.

Human PET Study Data
A Phase 1, open-label, single-dose PET study was conducted in healthy male volunteers to

evaluate NET and SERT occupancy.

Oral Dose (mg)

Ampreloxetine
Plasma
Concentration
(ng/mL)

Mean NET
Occupancy (%)

Mean SERT
Occupancy (%)

4 -
>75% (projected

steady state)

<50% (projected

steady state)

10 - >75% <50%

20 6.8 - 25 (± 8)

Table 2:

Ampreloxetine Dose,

Plasma

Concentration, and

Transporter

Occupancy.

The relationship between ampreloxetine plasma concentration and NET occupancy was

characterized by an Emax model. An ampreloxetine plasma concentration of 1.2 ng/mL (95%

CI 0.76–1.7 ng/mL) was predicted to result in 50% occupancy of brain NET.[5]
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Experimental Protocols
In Vitro Binding Affinity Assay
Objective: To determine the in vitro binding affinity (Ki) of ampreloxetine for the human and rat

norepinephrine (NET) and serotonin (SERT) transporters.

Methodology:

Cell Lines: HEK-293 cells stably expressing either the human or rat NET or SERT were

used.

Radioligand: [3H]Nisoxetine for NET and [3H]Citalopram for SERT were used as the

radioligands.

Assay Procedure:

Cell membranes were prepared from the respective cell lines.

Membranes were incubated with a fixed concentration of the radioligand and varying

concentrations of ampreloxetine.

Non-specific binding was determined in the presence of a high concentration of a known

inhibitor (e.g., desipramine for NET, imipramine for SERT).

After incubation, the membranes were harvested by rapid filtration, and the bound

radioactivity was quantified using liquid scintillation counting.

Data Analysis:

The IC50 (concentration of ampreloxetine that inhibits 50% of specific radioligand

binding) was determined by non-linear regression analysis of the competition binding data.

The Ki was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Human PET Imaging for NET Occupancy
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Objective: To quantify the occupancy of the norepinephrine transporter (NET) in the human

brain by ampreloxetine using PET.

Methodology:

Study Population: Healthy male volunteers.

Radioligand: [(11)C]-(S,S)-methylreboxetine ([11C]MRB), a selective PET radioligand for

NET.[6]

PET Scanner: A high-resolution PET scanner (e.g., HRRT) is typically used for such studies.

Study Design: A single-dose, open-label design was employed. Each subject underwent a

baseline PET scan without ampreloxetine and a subsequent PET scan at a specified time

after a single oral dose of ampreloxetine (4, 10, or 20 mg).

Imaging Protocol:

A transmission scan for attenuation correction was performed before the emission scan.

A bolus injection of [(11)C]MRB was administered intravenously.

Dynamic 3D PET data were acquired for 90 minutes.[6]

Arterial blood samples were collected throughout the scan to measure the concentration of

the radioligand in plasma and its metabolites.

Data Analysis:

Regions of interest (ROIs) were defined on co-registered magnetic resonance images

(MRIs), including the thalamus (high NET density) and caudate nucleus (low NET density,

used as a reference region).[6]

The distribution volume (DV) of [(11)C]MRB in each ROI was calculated using a kinetic

model (e.g., Logan graphical analysis).

The binding potential (BPND) was calculated as (DVtarget - DVreference) / DVreference.
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NET occupancy was calculated as: Occupancy (%) = 100 * (BPND,baseline - BPND,post-

dose) / BPND,baseline.
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Figure 2: Experimental Workflow for Human NET Occupancy PET Study.

Logical Relationship of Pharmacokinetics and
Pharmacodynamics
The relationship between ampreloxetine's pharmacokinetics (plasma concentration) and its

pharmacodynamics (NET occupancy) is crucial for dose selection and predicting therapeutic

effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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